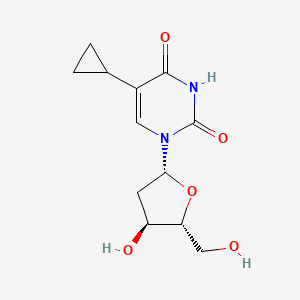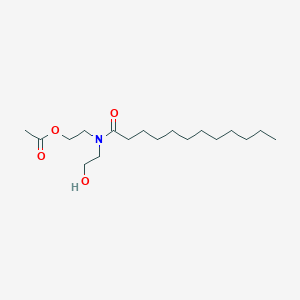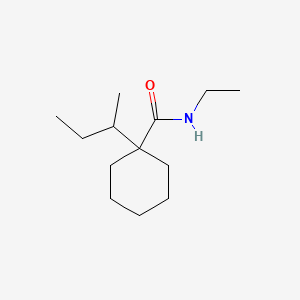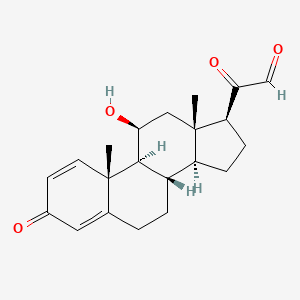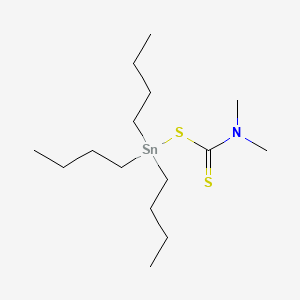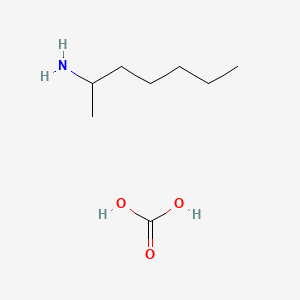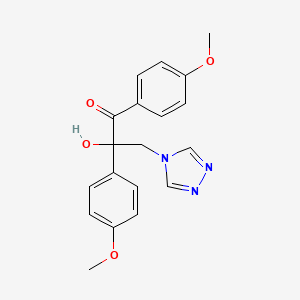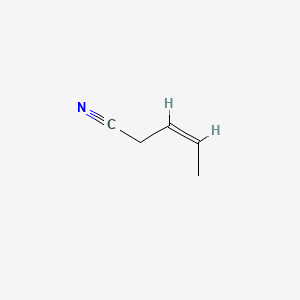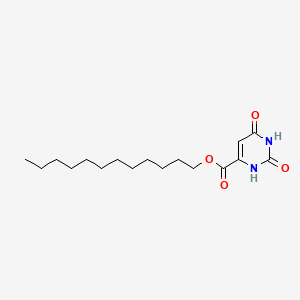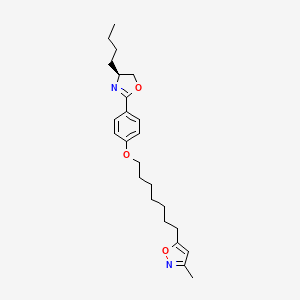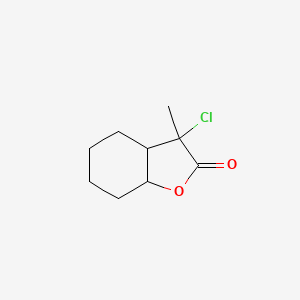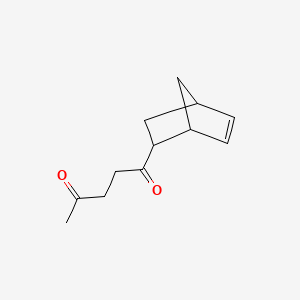
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . These interactions can lead to changes in enzyme activity, signal transduction, and other cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione stands out due to its unique bicyclic structure and reactivity. Similar compounds include:
Bicyclo(2.2.1)hept-2-ene: Known for its use in polymerization reactions.
Bicyclo(2.2.1)heptan-2-one: Utilized in organic synthesis and as a precursor for various chemical reactions.
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
70353-45-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)pentane-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-8(13)2-5-12(14)11-7-9-3-4-10(11)6-9/h3-4,9-11H,2,5-7H2,1H3 |
InChI Key |
SOUKUPRSHRMDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
